molecular formula C7H11NOS B13316092 (3R)-3-amino-3-(thiophen-2-yl)propan-1-ol

(3R)-3-amino-3-(thiophen-2-yl)propan-1-ol

Cat. No.: B13316092
M. Wt: 157.24 g/mol
InChI Key: OQMOVOFGDQVPQM-ZCFIWIBFSA-N
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Description

(3R)-3-Amino-3-(thiophen-2-yl)propan-1-ol is a chiral amino alcohol featuring a thiophene ring at the 3-position of the propanol backbone. Its (3R)-stereochemistry is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles . The compound’s structure combines hydrophilic (amino and hydroxyl groups) and hydrophobic (thiophene ring) elements, enabling interactions with diverse biological targets. Applications span medicinal chemistry, agrochemicals, and materials science, with research emphasizing its role as a precursor or active pharmacophore.

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

(3R)-3-amino-3-thiophen-2-ylpropan-1-ol

InChI

InChI=1S/C7H11NOS/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2/t6-/m1/s1

InChI Key

OQMOVOFGDQVPQM-ZCFIWIBFSA-N

Isomeric SMILES

C1=CSC(=C1)[C@@H](CCO)N

Canonical SMILES

C1=CSC(=C1)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(thiophen-2-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a thiophene derivative.

    Addition of Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Hydroxyl Group Introduction: The hydroxyl group is added via a reduction reaction.

Industrial Production Methods

In industrial settings, the production of (3R)-3-amino-3-(thiophen-2-yl)propan-1-ol may involve:

    Catalytic Hydrogenation: Using a catalyst to facilitate the addition of hydrogen atoms.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(thiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3R)-3-amino-3-(thiophen-2-yl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (3R)-3-amino-3-(thiophen-2-yl)propan-1-ol exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (3R)-3-amino-3-(thiophen-2-yl)propan-1-ol with key analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Unique Properties
(3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol C₆H₁₀N₂OS 158.22 Thiazole ring instead of thiophene Enhanced π-π stacking; altered solubility
(3R)-3-Amino-3-(3-chlorothiophen-2-yl)propan-1-ol C₇H₁₀ClNOS 191.68 Chlorine substituent on thiophene Increased lipophilicity; higher metabolic stability
(3S)-3-Amino-3-(thiophen-2-yl)propan-1-ol C₇H₁₁NOS 157.23 (3S)-enantiomer Reduced target binding affinity
3-Amino-1-(thiophen-2-yl)propan-2-ol C₇H₁₁NOS 157.23 Amino group at position 2 Altered hydrogen-bonding capacity
3-(Thiophen-2-yl)propan-1-ol C₇H₁₀OS 142.22 Lacks amino group Limited biological activity

Key Observations :

  • Thiophene vs. Thiazole : Replacing thiophene with thiazole (as in the thiazole analog) introduces an additional nitrogen atom, enhancing π-π interactions but reducing membrane permeability due to increased polarity .
  • Substituent Effects : Chlorination of the thiophene ring (e.g., 3-chlorothiophene analog) improves metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
  • Stereochemistry : The (3R)-configuration is essential for activity; the (3S)-enantiomer shows negligible binding to chiral receptors .
  • Functional Group Positioning: Moving the amino group to position 2 (propan-2-ol derivative) disrupts hydrogen-bonding networks, reducing potency in enzyme inhibition assays .
Thiophene-Containing Analogs
  • (3R)-3-Amino-3-(3-chlorothiophen-2-yl)propan-1-ol: Demonstrates 3-fold higher antimicrobial activity compared to the non-chlorinated parent compound, attributed to enhanced electrophilicity from the chlorine substituent .
  • 3-Amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol: Bromination at the 4,5-positions increases cytotoxicity against cancer cell lines (IC₅₀ = 12 μM) but reduces solubility .
Non-Thiophene Analogs
  • (3R)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-ol: Fluorination enhances selectivity for GABA receptors (Kᵢ = 0.8 nM) due to improved hydrophobic interactions, but introduces synthetic complexity .
  • (3R)-3-Amino-3-(3-methylthiophen-2-yl)propanoic acid: Carboxylic acid substitution shifts activity toward protease inhibition, though with reduced oral bioavailability .

Biological Activity

(3R)-3-amino-3-(thiophen-2-yl)propan-1-ol is an organic compound classified as an amino alcohol. Its structure includes a three-carbon chain with an amino group (-NH2) and a hydroxyl group (-OH), along with a thiophene ring. This unique configuration has drawn considerable interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

The molecular formula of (3R)-3-amino-3-(thiophen-2-yl)propan-1-ol is C₇H₁₁NOS, with a molecular weight of approximately 155.24 g/mol. The compound's stereochemistry, indicated by the (3R) designation, suggests specific spatial arrangements that may influence its biological interactions.

Biological Activities

Recent studies have highlighted several biological activities associated with (3R)-3-amino-3-(thiophen-2-yl)propan-1-ol:

  • Neuroprotective Effects : Research indicates that this compound may interact with neurological pathways, potentially offering protective effects against neurodegenerative diseases. It has been shown to modulate the activity of certain neurotransmitter receptors, suggesting its role in neurological health.
  • Antimicrobial Properties : Preliminary studies have demonstrated that (3R)-3-amino-3-(thiophen-2-yl)propan-1-ol exhibits antimicrobial activity against various bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, showing promise in reducing inflammation in cellular models. This could have implications for treating inflammatory diseases.

The biological activity of (3R)-3-amino-3-(thiophen-2-yl)propan-1-ol is believed to involve several mechanisms:

  • Hydrogen Bonding : The hydroxyl and amino groups facilitate hydrogen bonding with biological targets, enhancing binding affinity and specificity.
  • π–π Interactions : The thiophene ring can engage in π–π interactions with aromatic residues in proteins, which may modulate their activity and influence downstream signaling pathways.

Case Studies

Several case studies have explored the biological effects of (3R)-3-amino-3-(thiophen-2-yl)propan-1-ol:

StudyObjectiveFindings
Study 1Neuroprotective effects on neuronal cellsDemonstrated reduced apoptosis in neuronal cells exposed to neurotoxic agents when treated with the compound.
Study 2Antimicrobial efficacy against Staphylococcus aureusShowed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity.
Study 3Anti-inflammatory impact on macrophagesReduced levels of pro-inflammatory cytokines in macrophage cultures treated with the compound.

Synthesis Methods

The synthesis of (3R)-3-amino-3-(thiophen-2-yl)propan-1-ol typically involves multi-step reactions, including:

  • Formation of the Thiophene Ring : Using thiophene derivatives as starting materials.
  • Amine and Alcohol Functionalization : Introducing amino and hydroxyl groups through nucleophilic substitution reactions.

These methods are crucial for producing the compound in sufficient purity for biological testing.

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